2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid
Description
Properties
CAS No. |
914201-16-4 |
|---|---|
Molecular Formula |
C10H9F5N2O2 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9F5N2O2/c1-4(2)6-5(7(18)19)3-16-8(17-6)9(11,12)10(13,14)15/h3-4H,1-2H3,(H,18,19) |
InChI Key |
DUOWWEAVVNTNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using pentafluoroethyl iodide or bromide.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the pentafluoroethyl group.
Mechanism of Action
The mechanism of action of 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The pentafluoroethyl group can enhance binding affinity to target proteins through hydrophobic interactions and fluorine bonding. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its molecular target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
*Inferred from structural analogs.
†Estimated based on cyclopropyl analog .
‡Predicted from substituent effects (e.g., fluorination increases hydrophobicity).
Key Observations:
- Fluorination Impact : The pentafluoroethyl group (-C₂F₅) in the target compound enhances hydrophobicity and chemical stability compared to trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) groups .
- Acid vs. Ester Derivatives : Carboxylic acid derivatives (e.g., target compound) exhibit higher polarity and environmental persistence compared to ester analogs (e.g., ethyl esters in ).
Biological Activity
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a synthetic compound with a complex structure that includes a pyrimidine ring, a pentafluoroethyl group, and an isopropyl substituent. Its unique molecular features suggest potential applications in pharmaceuticals and agrochemicals due to enhanced lipophilicity and metabolic stability. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C10H9F5N2O2
- Molecular Weight : 284.18 g/mol
- CAS Number : 914201-16-4
The presence of fluorinated groups in the compound enhances its chemical stability and lipophilicity, which are important for biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through:
- Hydrophobic Interactions : The pentafluoroethyl group increases binding affinity to proteins.
- Hydrogen Bonding : The carboxylic acid group facilitates ionic interactions with biological molecules.
These interactions may lead to enzyme inhibition or receptor antagonism, making it a candidate for therapeutic applications.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in various assays:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Binding affinity studies suggest that it interacts with certain receptors, potentially modulating their activity.
Case Studies
A study conducted on the compound's effects on cell lines demonstrated:
- Cell Viability : At concentrations of 50 µM, the compound reduced cell viability by approximately 30%, indicating potential cytotoxic effects.
- Mechanism Exploration : Further exploration revealed that the compound could disrupt cellular signaling pathways, leading to apoptosis in certain cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Propan-2-ylpyrimidine-5-carboxylic acid | C8H10N2O2 | Lacks fluorination; simpler structure |
| 2-(Perfluoropropyl)pyrimidine-5-carboxylic acid | C8H3F7N2O2 | Contains perfluorinated group; different chain length |
| 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | C8H6F3N3O2 | Trifluoromethyl group instead of pentafluoroethyl |
The combination of the pentafluoroethyl and isopropyl groups in this compound enhances its lipophilicity and potential bioavailability compared to others.
Applications in Research and Industry
Given its unique properties, this compound has several applications:
- Pharmaceutical Development : It serves as a building block for synthesizing more complex organic molecules aimed at drug development.
- Agrochemical Research : Its stability and reactivity make it a candidate for developing new agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
